molecular formula C22H20FN3O4S2 B2891694 2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886907-19-3

2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2891694
CAS No.: 886907-19-3
M. Wt: 473.54
InChI Key: GLVDCIRVVFNJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[b]thiophene-2-carboxamide . It is known by the registry number ZINC000009714800 . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as potential biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the compound includes a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Certain benzo[b]thiophene sulfonamide derivatives have been investigated for their efficacy as inhibitors of ocular carbonic anhydrase, demonstrating potential utility in treating glaucoma. These compounds were among the most potent ocular hypotensive agents tested in animal models, highlighting their therapeutic promise (Graham et al., 1989).

Antimicrobial Activity

  • Antimicrobial Screening of Benzothiazole and Sulphonamide Compounds : Novel compounds synthesized from 3-chloro-4fluoro aniline, including those comprising sulfonamido thiazole, have shown promising antimicrobial activities. This study underscores the therapeutic potential of these compounds against a variety of microbial pathogens (Jagtap et al., 2010).

Therapeutic Applications in Disease Treatment

  • Urokinase Inhibition for Cancer Therapy : Novel 4-substituted benzo[b]thiophene-2-carboxamidines were synthesized and identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), suggesting their utility in cancer therapy due to their significant inhibition of a key enzyme involved in tumor progression (Bridges et al., 1993).

Miscellaneous Applications

  • Selective Detection Techniques : The development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols using sulfonamide groups demonstrates the chemical versatility of these compounds in selective detection techniques relevant to environmental and biological sciences (Wang et al., 2012).

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and potential applications of these compounds.

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c23-14-7-11-16(12-8-14)32(29,30)26-15-9-5-13(6-10-15)21(28)25-22-19(20(24)27)17-3-1-2-4-18(17)31-22/h5-12,26H,1-4H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVDCIRVVFNJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.